1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)benzaldehyde and cyclopentanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon may be used to facilitate the reaction.
Synthetic Route: The process generally involves a nucleophilic substitution reaction where the amine group of cyclopentanamine reacts with the aldehyde group of 4-(Trifluoromethoxy)benzaldehyde to form the desired product.
Industrial production methods may vary, but they often involve scaling up the laboratory synthesis process while ensuring safety and efficiency.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as electrochromic devices.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine involves its interaction with specific molecular targets. The trifluoromethoxy group is known to influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-[4-(Trifluoromethoxy)phenyl]cyclohexanamine: This compound features a cyclohexane ring, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties.
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other relevant effects based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclopentanamine core substituted with a trifluoromethoxy group on the phenyl ring. This unique structure may contribute to its biological properties, particularly in modulating various cellular pathways.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that certain cyclopentanamine derivatives demonstrate effectiveness against various bacterial strains, including Enterococcus faecalis , Pseudomonas aeruginosa , and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds in this class have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values ranging from 3 to 20 µM. Notably, derivatives have shown the ability to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes indicative of cell death .
Table: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 3 | Apoptosis induction |
Compound B | HepG2 | 7 | Inhibition of topoisomerase |
Compound C | A549 (Lung Cancer) | 10 | Microtubule destabilization |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds similar to this compound have been evaluated for their anti-inflammatory effects. Some derivatives showed promising results in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL . This suggests potential therapeutic applications in treating inflammatory conditions.
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Microtubule Dynamics : Some derivatives disrupt microtubule assembly, which is crucial for cell division and proliferation.
- Caspase Activation : The induction of apoptosis is mediated through the activation of caspases, particularly caspase-3.
- Cytokine Modulation : The inhibition of cytokine production indicates a mechanism that could be beneficial in inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with a related compound resulted in increased apoptosis and reduced cell viability compared to untreated controls.
- Antibacterial Efficacy : Another study reported the effectiveness of a series of cyclopentanamine derivatives against multidrug-resistant bacterial strains, providing evidence for their potential use in antibiotic therapies.
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6H,1-2,7-8,16H2 |
InChI Key |
WFEPFDLDSBZMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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